1-benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione
Description
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a dihydro-1H-pyrrole-2,5-dione core substituted with a benzyl group at the 1-position and a 4-chlorophenyl sulfanyl moiety at the 3-position. This scaffold is structurally related to bioactive molecules targeting neurological and inflammatory pathways, as seen in compounds like JNJ-18038683 (a serotonin receptor modulator) .
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-13-6-8-14(9-7-13)22-15-10-16(20)19(17(15)21)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPYVOXQFBRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrole ring in the presence of a base.
Attachment of the 4-Chlorophenylsulfanyl Group: The 4-chlorophenylsulfanyl group is introduced through a thiolation reaction, where a 4-chlorophenylthiol reacts with the pyrrole ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyl and 4-chlorophenylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of the target compound with analogs:
Pharmacological and Physicochemical Differences
- Lipophilicity : The target compound’s ClogP (estimated ~3.5) is lower than that of compound 9e (ClogP ~5.2) due to the absence of dual chlorophenyl groups .
- Solubility : Unlike JNJ-18038683, which requires hydroxypropyl-β-cyclodextrin for solubilization , the sulfanyl group in the target compound may improve aqueous solubility slightly compared to purely aromatic analogs.
- Receptor Interactions : JNJ-18038683’s piperazine and benzothiazole moieties confer specificity for serotonin receptors, whereas the sulfanyl group in the target compound may favor interactions with cysteine-rich enzymes (e.g., kinases or proteases) .
Biological Activity
1-benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione, a compound with the CAS number 321433-49-2, belongs to a class of pyrrole derivatives known for their diverse biological activities. This article examines its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
The molecular formula of this compound is C17H14ClNO2S, with a molecular weight of approximately 331.82 g/mol. Key physical properties include:
- Boiling Point : 554.0 ± 50.0 °C (predicted)
- Density : 1.38 ± 0.1 g/cm³ (predicted)
- pKa : -2.76 ± 0.40 (predicted) .
Anticancer Activity
Research has indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potential as tyrosine kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways that regulate cell division and survival.
Case Studies
- In vitro Studies : A study demonstrated that pyrrole derivatives could inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116 and SW-620), with growth inhibition concentrations around .
- In vivo Studies : In animal models of chemically induced colon cancer, certain pyrrole derivatives exhibited significant tumor growth inhibition, suggesting their potential as therapeutic agents .
Antimicrobial Activity
Pyrrole derivatives have also been investigated for antimicrobial properties. Recent studies highlighted that certain modifications in the pyrrole structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented, indicating that they can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by soluble anti-CD3 antibodies. The most effective derivative showed up to 85% inhibition at high concentrations .
Table 1: Summary of Biological Activities of Pyrrole Derivatives
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of colon cancer cell lines | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Inhibition of PBMC proliferation |
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClNO2S |
| Molecular Weight | 331.82 g/mol |
| Boiling Point | 554.0 ± 50 °C (predicted) |
| Density | 1.38 ± 0.1 g/cm³ (predicted) |
| pKa | -2.76 ± 0.40 (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
